(4-Bromophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone
Description
(4-Bromophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is a benzophenone derivative characterized by a bromophenyl group and a nitrophenyl moiety substituted with dimethoxy groups. The bromine atom at the para position of the phenyl ring contributes to steric bulk and may enhance lipophilicity, while the nitro group (electron-withdrawing) and dimethoxy substituents (electron-donating) create an electronic asymmetry, influencing reactivity and intermolecular interactions . Such structural features are often leveraged in pharmaceuticals, materials science, and synthetic intermediates. For instance, nitro groups in analogous compounds are reduced to amines for bioactive molecule synthesis , and bromophenyl methanones serve as precursors in OLED materials .
Properties
IUPAC Name |
(4-bromophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5/c1-21-13-7-11(12(17(19)20)8-14(13)22-2)15(18)9-3-5-10(16)6-4-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUFJTHPPFGPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Friedel-Crafts acylation is a cornerstone for synthesizing diaryl ketones. For this compound, the method involves reacting 4-bromobenzene with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a Lewis acid catalyst. The acyl chloride is synthesized from 4,5-dimethoxy-2-nitrobenzoic acid using thionyl chloride (SOCl₂) at 50–70°C.
Key Steps:
Challenges and Optimization
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Nitro Group Interference: The electron-withdrawing nitro group reduces the acyl chloride’s reactivity, necessitating excess Lewis acid (up to 2.0 equiv).
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Solvent Selection: Polar aprotic solvents like nitrobenzene improve regioselectivity but require higher temperatures (80–100°C).
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Workup: Quenching with ice-water and extraction with dichloromethane followed by silica gel chromatography yields >98% purity.
Stepwise Nitration of Pre-Formed Ketone
Synthesis of (4-Bromophenyl)(4,5-Dimethoxyphenyl)Methanone
Initial acylation of 4-bromobenzene with 4,5-dimethoxybenzoyl chloride (derived from 4,5-dimethoxybenzoic acid ) forms the intermediate ketone. Using ZnCl₂ as a catalyst in tetrahydrofuran at 70°C for 16 hours achieves a 90% yield.
Regioselective Nitration
Nitration of the intermediate with fuming HNO₃ in H₂SO₄ at 0–5°C introduces the nitro group at the 2-position of the dimethoxyphenyl ring. The methoxy groups direct nitration to the ortho position relative to the ketone, yielding 65–75% of the target compound.
Reaction Conditions:
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Temperature: 0–5°C (prevents over-nitration).
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Stoichiometry: 1.1 equiv HNO₃ to substrate.
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Purification: Recrystallization from ethanol yields 98.5% purity.
One-Pot Synthesis via Sequential Acylation and Reduction
Integrated Methodology
Adapting a patent-pending one-pot method, this approach combines acylation and in situ reduction:
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Acyl Chloride Generation: React 4,5-dimethoxy-2-nitrobenzoic acid with SOCl₂.
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Friedel-Crafts Acylation: Add 4-bromobenzene and AlCl₃.
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Borohydride Reduction: Introduce NaBH₄ to reduce byproducts and enhance yield.
Performance Metrics:
Advantages and Limitations
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Efficiency: Eliminates intermediate isolation, reducing solvent use.
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Scalability: Suitable for batch production (tested at 100 g scale).
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Drawbacks: Requires precise temperature control (-10°C to 70°C) to prevent side reactions.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Industrial Viability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 70–85% | >98% | Moderate | High |
| Stepwise Nitration | 65–75% | 98.5% | High | Moderate |
| One-Pot Synthesis | 57–62% | 98.5% | Low | High |
Key Insights:
-
The Friedel-Crafts method balances yield and scalability, making it preferred for bulk synthesis.
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Stepwise nitration offers higher regioselectivity but involves hazardous nitrating agents.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 2-position undergoes reduction to form an amine. This transformation is typically achieved using iron powder in acidic ethanol/water mixtures:
Reaction:
Conditions:
Nucleophilic Aromatic Substitution at Bromine
The bromine atom on the 4-bromophenyl ring participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups:
Reaction:
Conditions:
Electrophilic Substitution on the Dimethoxy-Nitrophenyl Ring
Example:
Conditions:
Functionalization of the Ketone Group
The methanone carbonyl reacts with hydrazine derivatives to form hydrazones or hydrazides, enabling further heterocyclic synthesis:
Reaction with Hydrazine:
Conditions:
Demethylation of Methoxy Groups
The methoxy groups can be cleaved using strong Lewis acids like boron tribromide to yield phenolic derivatives:
Reaction:
Conditions:
Comparative Reactivity Table
Mechanistic Insights
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Nitro Reduction: Proceeds via intermediate nitroso and hydroxylamine species, ultimately forming the amine .
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Suzuki Coupling: Follows a Pd(0)/Pd(II) catalytic cycle, with transmetallation and reductive elimination steps .
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Demethylation: BBr₃ coordinates to oxygen, facilitating methyl group cleavage via SN2 mechanism .
This compound’s versatility in cross-coupling, reduction, and electrophilic substitution reactions makes it valuable in synthesizing complex aromatic frameworks for pharmaceutical and materials science applications .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (4-Bromophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone serves as a valuable building block for creating more complex molecules. Its unique functional groups allow for various chemical reactions:
- Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to new derivatives.
- Reduction Reactions: The nitro group can be reduced to an amino group, which can further participate in coupling reactions to form amines or other functional derivatives.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial effects against various bacteria and fungi. Its structure supports interactions with biological targets that could inhibit microbial growth.
- Anticancer Activity: Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The presence of nitro and bromine groups may enhance the compound's ability to interact with cancer-related pathways.
Medicine
Due to its structural characteristics, this compound is being explored for potential applications in drug development:
- Drug Design: It may serve as a lead compound for designing new pharmaceuticals targeting specific diseases, particularly in oncology and infectious diseases.
- Mechanism of Action Studies: Understanding how this compound interacts at the molecular level can help elucidate its pharmacological properties and guide further modifications for improved efficacy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics. |
| Study B | Anticancer Potential | In vitro tests indicated that the compound reduced the viability of several cancer cell lines by inducing apoptosis. |
| Study C | Synthetic Applications | Demonstrated effective use as a precursor in synthesizing novel heterocyclic compounds with enhanced biological activity. |
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on substituent effects, physicochemical properties, and applications of analogous benzophenone derivatives.
Substituent Effects on Electronic Properties and Reactivity
- (4,5-Dimethoxy-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone: The nitro group in this compound is reduced to an amine using NaBH₄/Fe nanoparticles, highlighting the nitro group’s reactivity in reductive transformations. The dimethoxy groups enhance solubility in polar solvents like methanol .
- (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone: The chloro and pyrazole substituents confer strong electron-withdrawing effects, enhancing nonlinear optical (NLO) properties compared to nitro-containing analogs .
- EC2 (OLED material): Derived from (3,5-bis-carbazol-9-yl-phenyl)-(4-bromophenyl)-methanone, this compound utilizes carbazole donors for improved charge transport in OLEDs, contrasting with the target compound’s nitro group, which may act as an electron-deficient acceptor .
Functional Group Impact on Physicochemical Properties
Key Research Findings
Nitro Group Reactivity: The nitro group in the target compound is selectively reduced to an amine under mild conditions (NaBH₄/Fe), a feature shared with (4,5-dimethoxy-2-nitrophenyl)(4-methylpiperazin-1-yl)methanone .
Solubility and Bioactivity : Dimethoxy substituents improve aqueous solubility, as seen in and , whereas bromine and aromatic rings enhance membrane permeability in bioactive analogs .
Electronic Asymmetry: Compounds with mixed electron-donating (OCH₃) and withdrawing (NO₂, Br) groups exhibit polarized electron densities, useful in NLO materials () and charge-transfer systems () .
Biological Activity
(4-Bromophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is an organic compound with the molecular formula C15H12BrNO5 and a molecular weight of 366.16 g/mol. This compound features a unique combination of bromine, nitro, and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 4,5-dimethoxy-2-nitrobenzene in the presence of a base such as pyridine. This method allows for the formation of the desired compound while maintaining the integrity of functional groups essential for biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable effects .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has shown efficacy against human breast adenocarcinoma cell lines (MCF7) when evaluated using the Sulforhodamine B (SRB) assay. The compound's IC50 values indicate significant cytotoxicity, with lower concentrations required to achieve substantial cell death compared to control compounds .
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular signaling pathways and gene expression profiles that promote apoptosis in cancer cells or inhibit microbial growth .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating structurally similar compounds found that modifications in substituents significantly impacted anticancer activity. The presence of methoxy groups was associated with enhanced potency against cancer cell lines .
- Antimicrobial Efficacy : In a comparative analysis, derivatives of this compound were tested against various pathogens. Results indicated that compounds with similar structural motifs displayed zones of inhibition ranging from 18 mm to 24 mm against tested bacterial strains .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing (4-Bromophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone?
- Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For instance, palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling between brominated aryl precursors and functionalized ketone intermediates under mild conditions. Key steps include:
- Selective introduction of bromo and nitro groups via electrophilic substitution.
- Use of methoxy-protected intermediates to prevent undesired side reactions.
- Final coupling using Suzuki-Miyaura or Buchwald-Hartwig protocols for aryl-aryl bond formation .
Optimization of reaction parameters (temperature, solvent, ligand) is critical for yield improvement.
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer:
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
- X-ray Crystallography: Resolves molecular geometry, bond angles, and crystal packing. For example, bond lengths between the bromophenyl and dimethoxy-nitrophenyl moieties are typically 1.48–1.52 Å .
- NMR Spectroscopy: ¹H/¹³C NMR distinguishes methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm). 2D NOESY can confirm spatial proximity of substituents.
Advanced Research Questions
Q. How do steric and electronic effects influence reactivity in cross-coupling reactions involving this compound?
- Methodological Answer: Steric hindrance from the 4,5-dimethoxy-2-nitrophenyl group can slow down catalytic cycles by blocking metal coordination sites. Strategies to mitigate this include:
- Using bulky ligands (e.g., XPhos) to stabilize palladium intermediates .
- Adjusting solvent polarity (e.g., DMF or THF) to enhance solubility of sterically hindered intermediates.
Electronic effects from the nitro group increase electrophilicity of the aryl ring, favoring nucleophilic attack but potentially deactivating the catalyst. Computational modeling (DFT) helps predict regioselectivity .
Q. What computational approaches are used to study electronic properties and reaction mechanisms?
- Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict charge distribution and reactive sites. For example, the nitro group lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) Simulations: Models solvation effects and conformational flexibility in catalytic processes.
- Docking Studies: Evaluates non-covalent interactions (e.g., π-π stacking between aromatic rings) in supramolecular assemblies .
Q. How to resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer:
- Multi-Technique Correlation: Cross-validate IR, NMR, and X-ray data. For instance, discrepancies in carbonyl stretching frequencies (IR) versus X-ray bond lengths may indicate polymorphism .
- Isotopic Labeling: Use deuterated analogs to confirm peak assignments in complex NMR spectra.
- Dynamic Light Scattering (DLS): Assess aggregation states that might distort spectroscopic results.
Synthetic Optimization & Mechanistic Insights
Q. What catalytic systems improve yield in large-scale synthesis?
- Methodological Answer:
- Bimetallic Catalysts: Pd/Ni or Pd/Cu systems enhance turnover frequency (TOF) in coupling reactions .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining high yields (e.g., 80% yield in 15 minutes at 120°C) .
- Flow Chemistry: Minimizes side reactions via precise temperature and residence time control.
Q. How to analyze byproducts formed during nitro-group reduction?
- Methodological Answer:
- LC-MS/MS: Identifies intermediates like hydroxylamines or amine derivatives.
- In Situ FTIR: Monitors real-time reduction kinetics to optimize stoichiometry of reducing agents (e.g., SnCl₂/HCl).
- Isolation via Column Chromatography: Use gradient elution (hexane/EtOAc) to separate polar byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
